6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone typically involves multiple steps. One common synthetic route starts with the preparation of 2-nitrobenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is subsequently reacted with 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal activities.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific biological target .
Comparison with Similar Compounds
Similar compounds to 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone include other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazines: Studied for their antibacterial properties.
1,2,3-Triazoles: Widely used in click chemistry and known for their biological activities
Properties
Molecular Formula |
C18H13N7O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C18H13N7O2/c26-25(27)15-9-5-4-8-14(15)12-19-20-16-10-11-17-21-22-18(24(17)23-16)13-6-2-1-3-7-13/h1-12H,(H,20,23)/b19-12+ |
InChI Key |
VFJXSORVQRWSGF-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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